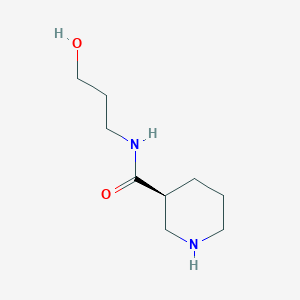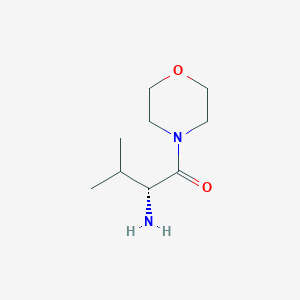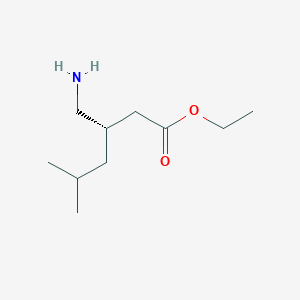![molecular formula C8H17NO2 B3106140 [(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol CAS No. 1568082-68-7](/img/structure/B3106140.png)
[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol
Vue d'ensemble
Description
“[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C8H17NO2 . It is also known by other synonyms such as “(S)-(1-(2-Methoxyethyl)pyrrolidin-2-yl)methanol” and "2-Pyrrolidinemethanol, 1-(2-methoxyethyl)-, (2S)-" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Attached to this ring is a methoxyethyl group and a methanol group .Applications De Recherche Scientifique
Direct Methanol Fuel Cells (DMFCs)
DMFCs represent a promising technology for converting the chemical energy of methanol directly into electrical energy. Methanol, as a liquid hydrogen carrier, facilitates high-purity hydrogen production, crucial for fuel cell operations. The development of DMFCs focuses on overcoming challenges such as methanol crossover and enhancing the performance and stability of copper-based catalysts used in the fuel cells. These catalysts are favored for their activity and selectivity towards CO2 over CO but face issues like deactivation and low stability. Research efforts aim to improve catalyst design and reactor technology to advance the hydrogen-methanol economy (García et al., 2021).
Methanol as a Chemical Marker in Transformer Insulating Oil
Methanol serves as a chemical marker for assessing the condition of solid insulation in power transformers. It was discovered that methanol presence correlates with the degradation of insulating paper in transformers, providing a novel approach for monitoring the health of these critical components in power systems. This application underscores methanol's utility in enhancing the reliability and longevity of electrical infrastructure (Jalbert et al., 2019).
Methanol in Atmospheric Chemistry
Methanol plays a significant role in atmospheric chemistry, acting as a volatile organic compound (VOC) with implications for air quality and climate. Studies focusing on methanol emissions from terrestrial ecosystems provide insights into its global budget and the factors influencing its atmospheric concentrations. Understanding methanol's dynamics in the atmosphere aids in modeling air pollution and developing strategies to mitigate anthropogenic impacts (Wohlfahrt et al., 2015).
Energy Transport Systems Using Methanol
Research on thermal energy transport systems explores the synthesis and decomposition reactions of methanol for recovering wasted or unused heat from industrial processes. This approach aims at energy conservation and reducing environmental impact, demonstrating methanol's potential in sustainable energy solutions (Liu et al., 2002).
Methanol as an Alternative Fuel
Methanol's application as an alternative fuel for internal combustion engines, particularly in spark ignition engines, has been extensively reviewed. It offers a cleaner combustion process with lower emissions compared to traditional fuels, highlighting its potential in reducing vehicular pollution and contributing to a more sustainable transportation sector (Kowalewicz, 1993).
Orientations Futures
The future directions for “[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and there is great interest in this saturated scaffold due to its ability to efficiently explore the pharmacophore space .
Propriétés
IUPAC Name |
[(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-6-5-9-4-2-3-8(9)7-10/h8,10H,2-7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJVNFHTNRUVII-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CCC[C@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1568082-68-7 | |
| Record name | [(2S)-1-(2-methoxyethyl)pyrrolidin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B3106063.png)






![(3H-Imidazo[4,5-b]pyridin-7-yl)methanamine](/img/structure/B3106113.png)





![4-[(3S)-piperidine-3-carbonyl]morpholine](/img/structure/B3106149.png)
